Thioperamidmaleat

Übersicht

Beschreibung

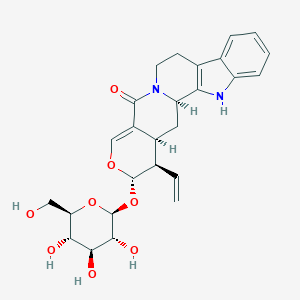

Thioperamide maleate, also known as TPM, is a synthetic compound used in scientific research for its multiple applications. It is a derivative of thiourea, and is structurally related to the antihistamine diphenhydramine. TPM has been found to be a potent inhibitor of histamine H1 receptors, and has been used in research to study the effects of histamine H1 receptor activation in a variety of physiological processes.

Wissenschaftliche Forschungsanwendungen

Neuropharmakologie

Thioperamidmaleat: ist ein potenter und selektiver Antagonist des H3-Histaminrezeptors . Es hat die Fähigkeit, die Blut-Hirn-Schranke zu überwinden, was es besonders nützlich in der neuropharmakologischen Forschung macht. Studien haben gezeigt, dass Thioperamid das zentrale histaminerge System beeinflussen kann, was möglicherweise die Neurotransmitterfreisetzung verändert und kognitive Prozesse beeinflusst .

Anfall- und Krampforschung

Aufgrund seiner Wirkung auf das zentrale Nervensystem wurde This compound in Studien verwendet, um die Dauer von Anfällen und Krämpfen in Tiermodellen zu verkürzen . Diese Anwendung ist entscheidend für die Entwicklung neuer therapeutischer Strategien für Epilepsie und andere anfallbedingte Erkrankungen.

Studien zur kognitiven Steigerung

Die Forschung hat gezeigt, dass This compound Lerndefizite verbessern kann, die durch Medikamente wie Scopolamin induziert werden . Dies deutet auf seine mögliche Rolle bei der Linderung kognitiver Beeinträchtigungen hin, was für die Behandlung von Erkrankungen wie der Alzheimer-Krankheit von Vorteil sein könnte.

Forschung zu Fettleibigkeit und Stoffwechsel

This compound: wurde verwendet, um die sympathische und autonome Nervenaktivität in mammalischem weißem Fettgewebe zu untersuchen . Dies ist wichtig für das Verständnis der Regulation des Energiesaldos und könnte zur Entwicklung von Behandlungen für Fettleibigkeit und das metabolische Syndrom beitragen.

Tau- und TDP-43-Aggregation

Die Verbindung wurde verwendet, um ihre Wirkung auf die Tau- und TDP-43-Aggregation zu untersuchen . Diese Proteine sind mit neurodegenerativen Erkrankungen assoziiert, und ihre Aggregation ist ein Kennzeichen von Erkrankungen wie frontotemporaler Demenz und amyotropher Lateralsklerose (ALS).

Forschung zum Atmungssystem

This compound: wurde in Studien verwendet, die die Histamin-induzierte Kontraktion des Trachealis bei Pferden untersuchen . Diese Forschung ist relevant für das Verständnis und die Behandlung von Atemwegserkrankungen, insbesondere solcher, die mit einer Verengung der Atemwege und Asthma einhergehen.

Psychopharmakologie

Die Auswirkungen von This compound auf Verhaltensänderungen, die durch die systemische Verabreichung von MK-801, einem NMDA-Rezeptor-Antagonisten, induziert werden, wurden untersucht . Diese Forschung ist wertvoll für die potenzielle Entwicklung von Antipsychotika und das Verständnis der Mechanismen, die der Schizophrenie zugrunde liegen.

Studien zu entzündungshemmenden Mediatoren

This compound: war an der Forschung beteiligt, um die prä- und postjunktionalen Wirkungen entzündungshemmender Mediatoren in den Atemwegen von Pferden zu bestimmen . Dies ist wichtig für die Entwicklung von entzündungshemmenden Medikamenten und Behandlungen für Erkrankungen wie chronisch obstruktive Lungenerkrankung (COPD).

Wirkmechanismus

Target of Action

Thioperamide maleate is a potent and selective antagonist of the histamine H3 receptor (HRH3) and HRH4 . These receptors play a crucial role in the modulation of histamine release and neurotransmitter activity in the brain .

Mode of Action

Thioperamide maleate interacts with its targets by blocking the histamine autoreceptors, which negatively regulate the release of histamine . This action enhances the activity of histaminergic neurons, leading to a greater release of histamine . Its action on H3 receptors is thought to promote wakefulness and improve memory consolidation .

Biochemical Pathways

Thioperamide maleate affects the histaminergic system in the brain. By antagonizing the H3 receptors, it modulates neurotransmitter release, including histamine, dopamine, and serotonin . Additionally, thioperamide maleate has been reported to increase the levels of lysobisphosphatidic acid, a phospholipid involved in the regulation of endosomal cholesterol mobilization .

Pharmacokinetics

Thioperamide maleate is known to cross the blood-brain barrier, which is crucial for its action on the central nervous system . .

Result of Action

The molecular and cellular effects of thioperamide maleate’s action include enhanced activity of histaminergic neurons and increased release of histamine . This leads to improved wakefulness and memory consolidation . Additionally, it has been suggested that thioperamide maleate may have neuroprotective effects, potentially due to its ability to increase the synthesis of kynurenic acid .

Action Environment

The efficacy and stability of thioperamide maleate can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier allows it to exert its effects in the central nervous system . .

Safety and Hazards

Thioperamide maleate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, the affected area should be washed with plenty of soap and water .

Biochemische Analyse

Biochemical Properties

Thioperamide Maleate interacts with histamine autoreceptors, which negatively regulate the release of histamine . By blocking these autoreceptors, Thioperamide Maleate enhances the activity of histaminergic neurons, leading to a greater release of histamine .

Cellular Effects

Thioperamide Maleate has been shown to influence cell function by affecting cell signaling pathways and gene expression . Its action on H3 receptors is thought to promote wakefulness and improve memory consolidation .

Molecular Mechanism

At the molecular level, Thioperamide Maleate exerts its effects through binding interactions with biomolecules, specifically histamine autoreceptors . It acts as an antagonist, blocking these receptors and thereby enhancing the release of histamine .

Temporal Effects in Laboratory Settings

In laboratory settings, Thioperamide Maleate has been observed to rescue the normal rest/activity cycle in 6-OHDA-lesion mice . This suggests that the compound’s effects may change over time, potentially due to factors such as stability and degradation .

Dosage Effects in Animal Models

The effects of Thioperamide Maleate have been studied in animal models, with results indicating that the compound’s effects can vary with different dosages . For instance, each Thioperamide dose enhanced the effects of two lower doses of MK-801 but reduced the effect of a higher MK-801 dose .

Transport and Distribution

Thioperamide Maleate is capable of crossing the blood-brain barrier, suggesting it may be transported and distributed within cells and tissues

Subcellular Localization

Given its ability to cross the blood-brain barrier and interact with histamine autoreceptors, it is likely that the compound localizes to areas of the cell where these receptors are present .

Eigenschaften

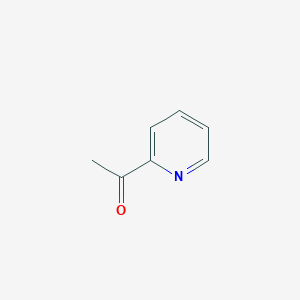

IUPAC Name |

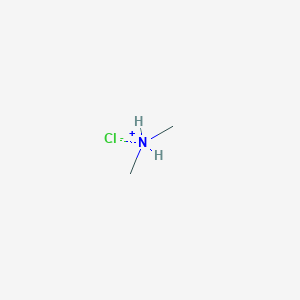

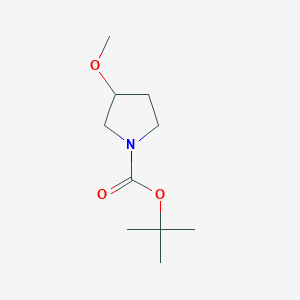

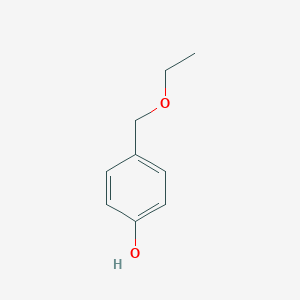

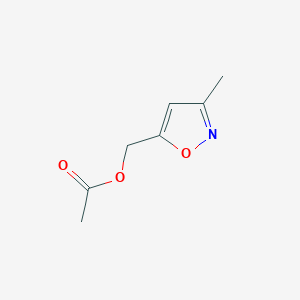

but-2-enedioic acid;N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYMIKDBRCCYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Thioperamide maleate acts primarily as an antagonist/inverse agonist at the histamine H3 receptor. [, , ] This receptor is primarily located pre-synaptically and functions to inhibit the release of histamine and other neurotransmitters like acetylcholine and dopamine. [, , ] By blocking H3 receptors, thioperamide maleate can increase the synaptic concentrations of these neurotransmitters, leading to a variety of downstream effects depending on the brain region and physiological process involved.

A: * Molecular Formula: C17H20N4S . C4H4O4 * Molecular Weight: 416.5 g/mol []* Spectroscopic Data: Specific spectroscopic data (NMR, IR, UV-Vis) is not provided in the research excerpts.

A: Research indicates that Thioperamide maleate significantly and selectively elevates LBPA levels within cells. [] While the exact mechanism behind this interaction remains unclear, it does not appear to involve any tested endosomal proteins or functions. [] This finding has implications for understanding cholesterol mobilization and export, particularly in the context of disorders like Niemann-Pick type C (NPC) where cholesterol accumulates within endosomes. []

A: Studies demonstrate that Thioperamide maleate displays antinociceptive properties in rodent models. [, ] It effectively reduces pain responses in both phases of the formalin-induced pain test, suggesting action on both peripheral and central pain pathways. [] This antinociceptive effect is attributed to its antagonism of H3 receptors, which, in turn, likely modulates the release of histamine and other neurotransmitters involved in pain perception. [] Interestingly, this effect appears to be intertwined with the cholinergic system, specifically muscarinic receptors, indicating complex interplay between these neurotransmitter systems in pain modulation. []

A: Beyond its potential in pain management, Thioperamide maleate has shown preliminary promise in tackling the cholesterol storage disorder, NPC. [] By increasing LBPA levels, thioperamide maleate demonstrably reduces endosomal cholesterol accumulation in NPC fibroblasts and the livers of NPC mice. [] This effect suggests that LBPA may play a critical role in regulating endosomal cholesterol traffic and that manipulating LBPA levels with compounds like thioperamide maleate could offer therapeutic avenues for NPC.

A: In a canine model of bacteremia, thioperamide maleate was found to improve cardiac contractility without significantly altering splanchnic hemodynamics. [] Notably, it decreased mean right atrial pressure, indicating a positive impact on cardiac function, likely by increasing cardiac inotropy. [] This effect suggests a potential role for H3 receptor modulation in managing cardiac function during sepsis, although further investigation is warranted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

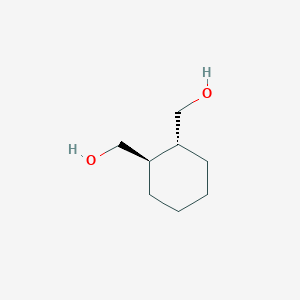

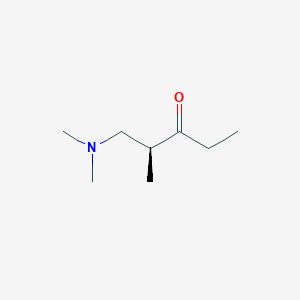

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)